![molecular formula C10H12O3 B1369560 Methyl 2-ethyl-3-hydroxybenzoate CAS No. 183108-31-8](/img/structure/B1369560.png)
Methyl 2-ethyl-3-hydroxybenzoate
Overview
Description
“Methyl 2-ethyl-3-hydroxybenzoate” is a chemical compound with the CAS Number: 183108-31-8 and a molecular weight of 180.2 . It is stored at room temperature under an inert atmosphere .
Physical And Chemical Properties Analysis
“Methyl 2-ethyl-3-hydroxybenzoate” is a solid substance . It is stored at room temperature under an inert atmosphere .Scientific Research Applications
1. Antimicrobial Properties
Methyl 2-ethyl-3-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, has shown effectiveness as a preservative due to its antimicrobial properties. It's particularly effective against fungi and Gram-positive bacteria, though less so against Gram-negative bacteria. The compound is found to be more fungistatic than fungicidal, highlighting its role in inhibiting the growth of fungi rather than killing them outright (Aalto, Firman, & Rigler, 1953).
2. Cosmetic and Pharmaceutical Applications
Methyl 2-ethyl-3-hydroxybenzoate is widely utilized as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Its crystal structure, determined through X-ray analysis, and the molecular interactions within it have been extensively studied, aiding in understanding its stability and efficacy in various products (Sharfalddin et al., 2020).
3. Environmental Stability and Degradation
The environmental stability and degradation pathways of methyl 2-ethyl-3-hydroxybenzoate have been a subject of research. Studies have shown that this compound, along with similar parabens, can undergo photochemical degradation. This degradation is important for understanding its environmental impact, particularly when used in products that can enter water systems (Gmurek et al., 2015).
4. Analytical Methods for Detection and Assessment
Developing methods for the detection and assessment of parabens, including methyl 2-ethyl-3-hydroxybenzoate, is crucial for monitoring their presence in various products and environments. Techniques such as high-performance liquid chromatography (HPLC) have been employed for this purpose, providing accurate and reliable means for quantifying these compounds (Shabir, 2007).
Safety and Hazards
The safety data sheet for “Methyl 2-ethyl-3-hydroxybenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ethyl salicylate, are used in the treatment of sports-related pain . This suggests that Methyl 2-ethyl-3-hydroxybenzoate may also interact with pain receptors or inflammatory pathways.
Mode of Action
It is likely that it interacts with its targets in a similar manner to other salicylates, which are known to inhibit enzymes like atpase and phosphotransferase in some bacterial species .
Biochemical Pathways
Similar compounds, such as ethyl salicylate, are known to affect pain and inflammation pathways . This suggests that Methyl 2-ethyl-3-hydroxybenzoate may also have an impact on these pathways.
Pharmacokinetics
Similar compounds, such as ethyl salicylate, are known to be well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine.
Result of Action
Similar compounds, such as ethyl salicylate, are known to reduce pain and inflammation . This suggests that Methyl 2-ethyl-3-hydroxybenzoate may have similar effects.
properties
IUPAC Name |
methyl 2-ethyl-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOSWDSMXRKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590999 | |
Record name | Methyl 2-ethyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-3-hydroxybenzoate | |
CAS RN |
183108-31-8 | |
Record name | Methyl 2-ethyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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